molecular formula C14H14N2O3 B1597990 N-(4-Methoxybenzyl)-3-nitroaniline CAS No. 305851-22-3

N-(4-Methoxybenzyl)-3-nitroaniline

Cat. No. B1597990
CAS RN: 305851-22-3
M. Wt: 258.27 g/mol
InChI Key: KEAKJFQOFXVQFJ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-nitroaniline, also known as MBNA, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, such as amines, acids, and other organic molecules. MBNA is a highly reactive compound, and its reactivity is determined by its structure and reactivity of the nitro group. MBNA is used in a variety of laboratory experiments, in the synthesis of pharmaceuticals, and in the study of biochemical and physiological effects.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

N-(4-Methoxybenzyl)-3-nitroaniline is utilized in the synthesis of substituted benzamidines, where 4-methoxybenzyl-4-nitrophenylcarbonate serves as a reagent for N-protection. This process is significant for the multiparallel solution phase synthesis, highlighting the chemical's role in facilitating the synthesis of complex organic molecules with potential applications in drug discovery and development (Bailey et al., 1999).

Protection of Hydroxyl Functions

The versatility of the 4-nitrobenzyl group, including derivatives like N-(4-Methoxybenzyl)-3-nitroaniline, in protecting hydroxyl functions is documented. It can be selectively removed in the presence of other benzyl-type protecting groups, showcasing its utility in the selective modification of molecules, which is crucial in synthetic chemistry and pharmaceutical manufacturing (Kukase et al., 1990).

Inhibition of Nucleoside Transport

Research into analogues of 4-nitrobenzylthioinosine, with the ribose moiety replaced by substituted benzyl groups including N-(4-Methoxybenzyl)-3-nitroaniline, demonstrates potential in inhibiting the nucleoside transport protein ENT1. This highlights the compound's relevance in the development of therapeutic agents targeting nucleoside transport processes, with implications for treating conditions like cancer and viral infections (Tromp et al., 2004).

Light-Switchable Polymer Synthesis

N-(4-Methoxybenzyl)-3-nitroaniline contributes to the synthesis of novel cationic polymers that transition to zwitterionic forms upon light irradiation. This application in creating light-responsive materials demonstrates its potential in developing advanced materials for biotechnology and nanotechnology applications, such as controlled drug delivery systems and smart materials (Sobolčiak et al., 2013).

Biomimetic Indicator for Alkylating Agents

The compound 4-(4-Nitrobenzyl)pyridine, related to N-(4-Methoxybenzyl)-3-nitroaniline, is used as a colorimetric indicator for carcinogenic alkylating agents, serving as a model for DNA reactivity. This application is crucial for the toxicological screening of pharmaceutical compounds, environmental monitoring, and the detection of chemical warfare agents, highlighting the compound's importance in safety and environmental health research (Provencher & Love, 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKJFQOFXVQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388117
Record name N-(4-Methoxybenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-3-nitroaniline

CAS RN

305851-22-3
Record name N-(4-Methoxybenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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